molecular formula C14H24BN3O3 B12518873 N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B12518873
M. Wt: 293.17 g/mol
InChI Key: LKRHCTASBUAQAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the reaction of 5-bromo-2-chloropyrimidine with N-(2-methoxyethyl)-N-methylamine in the presence of a base such as potassium carbonate . .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives , while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a boron donor , participating in various biochemical reactions. It can also interact with enzymes and receptors , modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
  • N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Uniqueness

The uniqueness of This compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a boron donor makes it particularly valuable in the synthesis of boron-containing compounds .

Properties

Molecular Formula

C14H24BN3O3

Molecular Weight

293.17 g/mol

IUPAC Name

N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C14H24BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-16-12(17-10-11)18(5)7-8-19-6/h9-10H,7-8H2,1-6H3

InChI Key

LKRHCTASBUAQAS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C)CCOC

Origin of Product

United States

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